1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol
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Overview
Description
1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, a piperidine ring, and a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-dimethylpyrimidine with suitable reagents under controlled conditions.
Piperidine Ring Formation: The piperidine ring is introduced through cyclization reactions involving amines and aldehydes or ketones.
Pyrrolidin-3-ol Addition: The final step involves the addition of the pyrrolidin-3-ol moiety to the piperidine ring, often through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol: Similar structure but lacks the pyrrolidin-3-ol moiety.
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol: Similar structure but lacks the piperidine ring.
Uniqueness: 1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is unique due to its combination of the pyrimidine, piperidine, and pyrrolidin-3-ol moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
1-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11-9-12(2)17-15(16-11)18-6-3-13(4-7-18)19-8-5-14(20)10-19/h9,13-14,20H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXCMXWIINNPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)N3CCC(C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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